Cas no 499-87-6 (3-Deoxy-D-ribo-hexono-1,4-lactone)

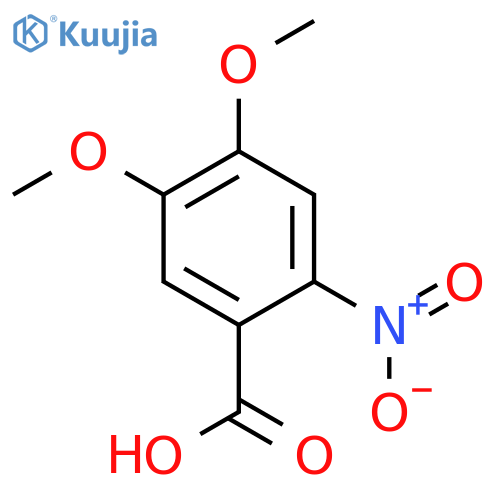

499-87-6 structure

商品名:3-Deoxy-D-ribo-hexono-1,4-lactone

3-Deoxy-D-ribo-hexono-1,4-lactone 化学的及び物理的性質

名前と識別子

-

- D-ribo-Hexonic acid,3-deoxy-, g-lactone

- 3-Deoxy-D-ribo-hexono-1,4-lactone

- 4,5-Dimethoxy-2-nitrobenzoic acid, 99%

- 2-nitro-4,5-dimethoxybenzoic acid

- SY033871

- FT-0621282

- 4,5-Dimethoxy-2-nitrobenzoicAcid

- UNII-ND4L58599P

- 4998-07-6

- Benzoic acid, 4,5-dimethoxy-2-nitro-

- InChI=1/C9H9NO6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4H,1-2H3,(H,11,12

- W-105998

- D-ribo-Hexonic acid, 3-deoxy-, g-lactone

- AKOS000120624

- DTXSID90198162

- SCHEMBL375897

- CS-D1437

- AC-4249

- ND4L58599P

- 4,5-dimethoxy-2-nitro-benzoic acid

- NS00045082

- Z104480406

- TD1281

- 3,4-Dimethoxy-6-nitrobenzoic acid

- 6-Nitroveratric acid

- EN300-20736

- 499-87-6

- EINECS 225-657-2

- GS-3023

- D2628

- F0191-4929

- MFCD00014697

- 4,5-Dimethoxy-2-nitrobenzoic acid

- AM90262

- 2-Nitroveratric acid

-

- インチ: InChI=1S/C9H9NO6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4H,1-2H3,(H,11,12)

- InChIKey: WWCMFGBGMJAJRX-UHFFFAOYSA-N

- ほほえんだ: COC1C=C(C(=O)O)C([N+]([O-])=O)=CC=1OC

計算された属性

- せいみつぶんしりょう: 227.04298701g/mol

- どういたいしつりょう: 227.04298701g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 276

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 102Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ゆうかいてん: 194 °C

- ふってん: 409.5±45.0 °C at 760 mmHg

- フラッシュポイント: 201.4±28.7 °C

- PSA: 86.99000

- LogP: -1.98400

- じょうきあつ: 0.0±1.0 mmHg at 25°C

3-Deoxy-D-ribo-hexono-1,4-lactone セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-Deoxy-D-ribo-hexono-1,4-lactone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | BICL5042-5mg |

3-Deoxy-D-ribo-hexonic acid, γ-lactone |

499-87-6 | 95% | 5mg |

£529.00 | 2025-02-21 | |

| Apollo Scientific | BICL5042-1mg |

3-Deoxy-D-ribo-hexonic acid, γ-lactone |

499-87-6 | 95% | 1mg |

£174.00 | 2025-02-21 | |

| TRC | D455610-2.5mg |

3-Deoxy-D-ribo-hexono-1,4-lactone |

499-87-6 | 2.5mg |

$253.00 | 2023-05-18 | ||

| TRC | D455610-25mg |

3-Deoxy-D-ribo-hexono-1,4-lactone |

499-87-6 | 25mg |

$ 3000.00 | 2023-09-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581588-5mg |

(3R,5S)-5-((R)-1,2-dihydroxyethyl)-3-hydroxydihydrofuran-2(3H)-one |

499-87-6 | 98% | 5mg |

¥6336.00 | 2024-05-11 | |

| Apollo Scientific | BICL5042-10mg |

3-Deoxy-D-ribo-hexonic acid, γ-lactone |

499-87-6 | 95% | 10mg |

£837.00 | 2025-02-21 | |

| TRC | D455610-10mg |

3-Deoxy-D-ribo-hexono-1,4-lactone |

499-87-6 | 10mg |

$873.00 | 2023-05-18 | ||

| 1PlusChem | 1P00DJIF-1mg |

D-ribo-Hexonic acid, 3-deoxy-, g-lactone |

499-87-6 | 1mg |

$285.00 | 2024-05-01 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581588-10mg |

(3R,5S)-5-((R)-1,2-dihydroxyethyl)-3-hydroxydihydrofuran-2(3H)-one |

499-87-6 | 98% | 10mg |

¥8691.00 | 2024-05-11 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581588-1mg |

(3R,5S)-5-((R)-1,2-dihydroxyethyl)-3-hydroxydihydrofuran-2(3H)-one |

499-87-6 | 98% | 1mg |

¥1671.00 | 2024-05-11 |

3-Deoxy-D-ribo-hexono-1,4-lactone 関連文献

-

Gyoung-Dong Kang,Philip W. Howard,David E. Thurston Chem. Commun. 2003 1688

-

2. Synthesis of structural analogues of 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-onePhilip D. Carpenter,Venkateswarlu Peesapati,George R. Proctor J. Chem. Soc. Perkin Trans. 1 1979 103

-

Zhaojie Li,Zhengjiang Fu,Haixia Zhang,Jiao Long,Yuanyuan Song,Hu Cai New J. Chem. 2016 40 3014

-

Zhengjiang Fu,Ligao Jiang,Qianming Zuo,Zhaojie Li,Yanzhu Liu,Zhenhong Wei,Hu Cai Org. Biomol. Chem. 2018 16 5416

-

Monika Chauhan,Gaurav Joshi,Harveen Kler,Archana Kashyap,Suyog M. Amrutkar,Praveen Sharma,Kiran D. Bhilare,Uttam Chand Banerjee,Sandeep Singh,Raj Kumar RSC Adv. 2016 6 77717

499-87-6 (3-Deoxy-D-ribo-hexono-1,4-lactone) 関連製品

- 20357-25-9(DMNB)

- 33844-21-2(4-methoxy-2-nitrobenzoic acid)

- 103440-98-8(4-Ethoxy-2-nitrobenzoic acid)

- 501684-22-6(Benzoic acid,4,5-bis(2-methoxyethoxy)-2-nitro-, methyl ester)

- 1882-69-5(5-Methoxy-2-nitrobenzoic acid)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:499-87-6)4,5-Dimethoxy-2-nitrobenzoic acid

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:499-87-6)6-硝基藜芦酸

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ